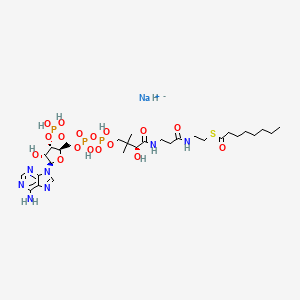
Octanoyl Coenzyme A (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoyl Coenzyme A (sodium salt) is a medium-chain acyl coenzyme A and a metabolic intermediate in mitochondrial fatty acid β-oxidation . It plays a crucial role in the metabolism of fatty acids, particularly in the liver, where its levels are increased in patients with Reye’s syndrome . This compound is also involved in the β-oxidation process by medium-chain acyl coenzyme A dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octanoyl Coenzyme A (sodium salt) involves the esterification of octanoic acid with coenzyme A in the presence of a suitable catalyst. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the coenzyme A moiety .
Industrial Production Methods: Industrial production of Octanoyl Coenzyme A (sodium salt) often employs biotechnological methods, utilizing genetically engineered microorganisms to produce the compound in large quantities. These microorganisms are cultured in bioreactors under optimized conditions to maximize yield .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Requires the presence of oxygen and specific dehydrogenase enzymes.
Inhibition: Occurs under physiological conditions in the presence of the target enzymes.
Major Products:
Scientific Research Applications
Octanoyl Coenzyme A (sodium salt) is widely used in scientific research due to its role in fatty acid metabolism. It is utilized in studies related to:
Biochemistry: Understanding the β-oxidation pathway and enzyme inhibition mechanisms.
Pharmaceutical Development: Developing drugs targeting metabolic pathways involving fatty acid oxidation.
Mechanism of Action
Octanoyl Coenzyme A (sodium salt) exerts its effects primarily through its role in the β-oxidation of fatty acids. It acts as a substrate for medium-chain acyl coenzyme A dehydrogenase, facilitating the breakdown of fatty acids into acetyl coenzyme A . Additionally, it inhibits enzymes such as citrate synthase and glutamate dehydrogenase, affecting metabolic pathways .
Comparison with Similar Compounds
- Hexanoyl Coenzyme A
- Decanoyl Coenzyme A
- Dodecanoyl Coenzyme A
Comparison: Octanoyl Coenzyme A (sodium salt) is unique due to its specific chain length, which influences its metabolic role and enzyme interactions. Compared to hexanoyl coenzyme A and decanoyl coenzyme A, octanoyl coenzyme A has distinct inhibitory effects on citrate synthase and glutamate dehydrogenase . This specificity makes it particularly valuable in studying medium-chain fatty acid metabolism and related disorders .
Properties
Molecular Formula |
C29H51N7NaO17P3S |
|---|---|
Molecular Weight |
917.7 g/mol |
IUPAC Name |
sodium;S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate;hydride |
InChI |
InChI=1S/C29H50N7O17P3S.Na.H/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);;/q;+1;-1/t18-,22-,23-,24+,28-;;/m1../s1 |
InChI Key |
JZPLNEYRKNERQM-KLGBFWJFSA-N |
Isomeric SMILES |
[H-].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |
Canonical SMILES |
[H-].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


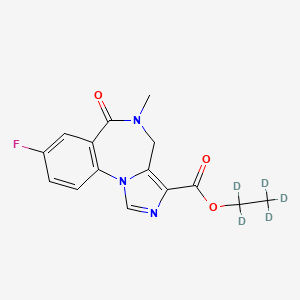
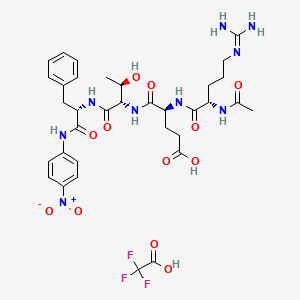
![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B10782964.png)
![17-[5-[4-(3-Bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10782969.png)
![[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate](/img/structure/B10782973.png)
![1-N-[2-[[(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carbonyl]amino]ethyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B10782991.png)
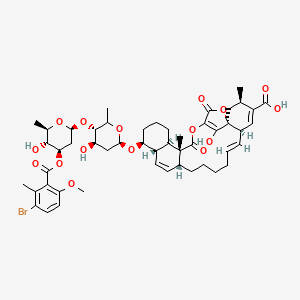
![(3S)-3-amino-4-[[6'-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10782999.png)
![(2E,4R,5R,6E,8E)-10-[(2R,3S,6R,8S,9R)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10783000.png)
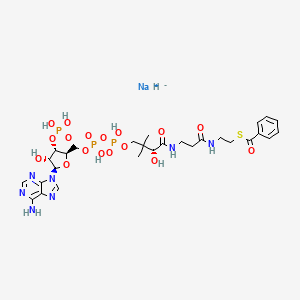
![6-[2-[[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile](/img/structure/B10783038.png)

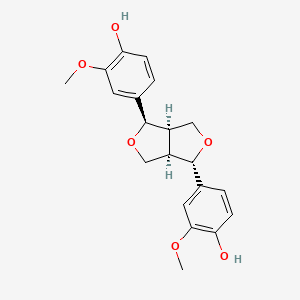
![3-(1h-Indol-3-Yl)-4-{1-[2-(1-Methylpyrrolidin-2-Yl)ethyl]-1h-Indol-3-Yl}-1h-Pyrrole-2,5-Dione](/img/structure/B10783056.png)
